4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
Description
4-Chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide (CAS: 477872-10-9) is a sulfonohydrazide derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carbonyl-linked benzenesulfonohydrazide moiety at position 3. This compound is synthesized via reactions involving 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride and benzenesulfonohydrazide derivatives, as inferred from analogous synthetic routes in and . Its structure combines sulfonamide pharmacophores with heterocyclic thiadiazole components, a combination often explored for bioactive properties such as antimicrobial, anticancer, or pesticidal activities.
Key structural attributes:
- Thiadiazole core: The 1,2,3-thiadiazole ring contributes to electronic and steric effects, enhancing interactions with biological targets.
- Sulfonohydrazide linkage: The benzenesulfonohydrazide group (-SO₂-NH-NH-CO-) provides hydrogen-bonding capacity and structural rigidity.
- Substituents: The 4-methyl group on the thiadiazole and 4-chloro substituent on the benzene ring modulate lipophilicity and reactivity.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4-methylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3S2/c1-6-9(19-14-12-6)10(16)13-15-20(17,18)8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBORVHQKGOCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The mechanism of action is believed to involve the inhibition of key bacterial enzymes, leading to cell lysis.
In Vitro Antimicrobial Efficacy
In vitro tests have demonstrated significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Applications
The anticancer potential of 4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide has been explored in various cancer cell lines. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways.
Case Studies on Anticancer Activity
- Breast Cancer : Research indicated that derivatives of this compound exhibited potent activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay revealed that certain derivatives had IC50 values below 10 µM, indicating strong antiproliferative effects.
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to targets involved in cell cycle regulation and apoptosis, enhancing its therapeutic potential against various cancers.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which could lead to enhanced cholinergic signaling beneficial for neurodegenerative diseases such as Alzheimer's.
Neuroprotective Activity Data
The following table summarizes the AChE inhibitory activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.7 |
Mechanism of Action
The mechanism by which 4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole ring plays a crucial role in its biological activity, allowing it to cross cellular membranes and interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Moieties
(a) N-tert-Butyl-N-(4-Methyl-1,2,3-Thiadiazol-5-yl)-N'-(3,5-Dichloropyridin-2-yl)Diacylhydrazine ()
- Structure : Features a diacylhydrazine bridge linking 4-methyl-1,2,3-thiadiazole and 3,5-dichloropyridine.
- Properties: Molecular weight (Mr) = 514.41; monoclinic crystal system.
- Bioactivity : Exhibits insecticidal activity against Plutella xylostella but weak fungicidal activity.
- Key Difference: The diacylhydrazine linker replaces the sulfonohydrazide group, altering target specificity .
(b) [(4-Methyl-1,2,3-Thiadiazol-5-yl)Methyl]Amine Derivatives ()
- Synthesis: Intermediate 6 in is used to prepare herbicidal 2-cyanoacrylates.
- Bioactivity: Thiadiazole-containing cyanoacrylates show enhanced herbicidal activity compared to phenyl-substituted analogues.
- Comparison: The target compound’s sulfonohydrazide group may offer distinct hydrogen-bonding interactions compared to cyanoacrylate esters .
Sulfonohydrazide Derivatives with Heterocyclic Components
(a) 4-Chloro-N′-((1-(2-Morpholinoethyl)-1H-Indol-3-yl)Methylene)Benzenesulfonohydrazide (5f) ()
- Structure: Combines benzenesulfonohydrazide with an indole-morpholine moiety.
- Bioactivity: IC₅₀ values of 13.2 μM (MCF-7) and 8.2 μM (MDA-MB-468) in breast cancer cells, with selectivity over noncancerous HEK 293 cells.
- Key Difference : The indole-morpholine group enhances anticancer selectivity, whereas the thiadiazole in the target compound may favor pesticidal applications .
(b) 5-Substituted 2-(Arylmethylthio)-4-Chloro-N-(5-Aryl-1,2,4-Triazin-3-yl)Benzene Derivatives ()
- Examples : Compounds 51–55 (e.g., 4-benzylthio-2-chloro-5-sulfamoyl derivatives).
- Properties : Melting points range from 237–279°C; characterized by IR (C=S at ~1250 cm⁻¹) and NMR.
Physical and Spectral Properties Comparison
*Calculated from molecular formula C₁₁H₁₀ClN₅O₃S₂.
Biological Activity
4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-benzenesulfonyl hydrazide with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The reaction conditions may vary but often include the use of solvents like DMF or DMSO and catalysts to enhance yield and purity.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.32 µg/mL to over 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 2.32 |
| Other derivatives | HepG2 | 10.28 |
| Other derivatives | SK-MEL-2 | 4.27 |
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of focal adhesion kinase (FAK), a protein that plays a critical role in cancer cell proliferation and survival. Docking studies have shown that these compounds can effectively bind to the active site of FAK, thereby inhibiting its activity .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives:
- Alam et al. (2011) conducted a study on various thiadiazole derivatives and found significant cytotoxicity against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The most potent compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Sun et al. (2011) synthesized novel derivatives containing benzenodioxan and evaluated their antiproliferative ability against HepG2 cells with promising results .
- Flefel et al. (2017) explored a series of thiadiazole thioglycosides and reported moderate-to-good anticancer activity in vitro against HCT-116 carcinoma cells with an IC50 value significantly lower than standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
